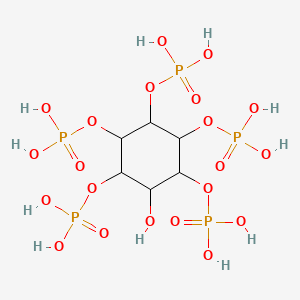

Inositol pentakisphosphate

Description

Properties

IUPAC Name |

(2-hydroxy-3,4,5,6-tetraphosphonooxycyclohexyl) dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H17O21P5/c7-1-2(23-28(8,9)10)4(25-30(14,15)16)6(27-32(20,21)22)5(26-31(17,18)19)3(1)24-29(11,12)13/h1-7H,(H2,8,9,10)(H2,11,12,13)(H2,14,15,16)(H2,17,18,19)(H2,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTPQAXVNYGZUAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17O21P5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10864938 | |

| Record name | Inositol pentaphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25663-09-6 | |

| Record name | Inositol pentaphosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25663-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Inositol pentaphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025663096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inositol pentaphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Genesis of a Cellular Messenger: An In-depth Guide to the Discovery and History of Inositol Pentakisphosphate

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate symphony of cellular signaling, the inositol phosphate family of molecules plays a pivotal role as second messengers, translating extracellular stimuli into intracellular responses. Among these, inositol pentakisphosphate (IP5) has emerged as a key player, implicated in a wide array of biological and pathophysiological processes, including tumorigenesis, invasion, and metastasis.[1] This technical guide provides a comprehensive overview of the discovery, history, and core experimental methodologies associated with IP5, tailored for researchers, scientists, and drug development professionals seeking a deeper understanding of this multifaceted signaling molecule.

I. Discovery and Historical Milestones

The journey to understanding this compound is deeply rooted in the broader history of inositol and its phosphorylated derivatives. While myo-inositol was first isolated from muscle extracts by Johanes Joseph Scherer in 1850, its role as a precursor to a cascade of signaling molecules would not be appreciated for over a century.[2][3]

A pivotal moment in the history of inositol phosphate research came with the recognition of inositol trisphosphate (InsP3) as a second messenger responsible for intracellular calcium release. This discovery spurred intense investigation into the metabolism of inositol phosphates. In the late 1980s, researchers began to uncover a more complex picture of inositol phosphate metabolism than previously understood.

A landmark 1988 study provided crucial evidence for the endogenous synthesis of myo-inositol 1,3,4,5,6-pentakisphosphate (Ins(1,3,4,5,6)P5) from myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) in rat brain homogenates.[4][5] This research demonstrated that Ins(1,4,5)P3 could be sequentially phosphorylated to produce higher inositol phosphates, with Ins(1,3,4,5,6)P5 being a key product. The study also identified the presence of inositol tetrakisphosphate intermediates in this pathway.[4][5] These findings were instrumental in establishing the existence of a metabolic pathway leading to the formation of IP5 and laid the groundwork for future investigations into its cellular functions. Subsequent research further solidified the presence and physiological relevance of IP5 in various mammalian cells and tissues.[6]

II. Quantitative Data

The intracellular concentration of IP5 and its binding affinity to effector proteins are critical parameters for understanding its physiological roles. The following tables summarize key quantitative data from the literature.

Table 1: Intracellular Concentrations of Inositol Phosphates

| Inositol Phosphate | Cell/Tissue Type | Concentration | Citation |

| InsP6 | Human Blood Cells | 50.46 ± 18.57 pmol/10⁶ cells | [7] |

| InsP6 | C57BL/6J Mouse Brain | 40.68 ± 3.84 pmol/mg wet weight | [7] |

| 5-PP-InsP5 (IP7) | Mammalian Cells | 0.5 - 1.3 µM | [8] |

Note: While specific and comprehensive data for IP5 concentrations across a wide range of tissues remains an active area of research, the concentrations of its precursor (InsP6) and derivative (IP7) provide a valuable context for its relative abundance.

Table 2: Binding Affinities (Kd) of Inositol Phosphates to Pleckstrin Homology (PH) Domains

| Inositol Phosphate | PH Domain | Dissociation Constant (Kd) | Citation |

| Ins(1,4,5)P3 | RAC/PKB | 1.2 µM | [7] |

| Ins(1,3,4,5)P4 | RAC/PKB | 1.5 µM | [7] |

| InsP5 | Akt PH domain | Binds, specific Kd not stated | [1] |

| Ins(1,4,5,6)P4 | Akt PH domain | Binds, specific Kd not stated | [1] |

III. Experimental Protocols

The study of this compound relies on a suite of specialized biochemical techniques for its extraction, purification, and analysis.

A. Extraction and Enrichment of Inositol Phosphates using Titanium Dioxide (TiO₂) Beads

This method leverages the high affinity of the phosphate groups of inositol phosphates for titanium dioxide, allowing for their efficient enrichment from cell extracts.[9][10][11][12]

Protocol:

-

Cell Lysis: Harvest cultured mammalian cells and lyse them using a strong acidic solution, such as 1 M perchloric acid, to release intracellular metabolites and precipitate proteins.[10]

-

Incubation with TiO₂ Beads: Incubate the acidic cell extract with pre-washed titanium dioxide beads. The inositol phosphates will bind to the beads.[10][13]

-

Washing: Pellet the TiO₂ beads by centrifugation and wash them with 1 M perchloric acid to remove unbound contaminants.[10][13]

-

Elution: Elute the bound inositol phosphates from the TiO₂ beads by resuspending them in a basic solution, such as 2.5% ammonium hydroxide.[10]

-

Concentration: The eluted fraction can be concentrated using a centrifugal evaporator. This step also helps to neutralize the sample.[13]

B. Analysis by High-Performance Liquid Chromatography (HPLC)

Strong Anion Exchange (SAX)-HPLC is a cornerstone technique for the separation and quantification of inositol phosphate isomers.[14][15][16][17]

Protocol:

-

Column: Utilize a strong anion exchange column (e.g., Partisphere SAX).

-

Mobile Phase: Employ a gradient of a high-salt buffer (e.g., ammonium phosphate) to elute the inositol phosphates from the column. The highly charged inositol phosphates are separated based on their number and arrangement of phosphate groups.

-

Detection: For radiolabeled samples (e.g., with [³H]myo-inositol), fractions are collected and analyzed by scintillation counting. For non-radiolabeled samples, detection can be achieved using a post-column metal-dye detection system or by mass spectrometry.[18]

C. Analysis by Mass Spectrometry (MS)

Mass spectrometry offers high sensitivity and specificity for the identification and quantification of inositol phosphates.[19][20][21][22][23]

Protocol:

-

Chromatographic Separation: Couple HPLC, often using Hydrophilic Interaction Liquid Chromatography (HILIC), to the mass spectrometer to separate inositol phosphate isomers prior to analysis.

-

Ionization: Utilize Electrospray Ionization (ESI) in negative ion mode, as inositol phosphates are highly anionic.[19][20]

-

Mass Analysis: Employ high-resolution mass analyzers such as Orbitrap or triple quadrupole instruments.

-

Fragmentation Analysis (MS/MS): Perform tandem mass spectrometry to generate characteristic fragmentation patterns for each inositol phosphate isomer, aiding in their structural elucidation. The fragmentation of inositol phosphates in ESI often involves the loss of HPO₃.[19][21]

IV. Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to this compound.

A. This compound Synthesis Pathway

Caption: Synthesis pathway of this compound (IP5).

B. IP5-Mediated Inhibition of the PI3K/Akt Signaling Pathway

Caption: IP5 inhibits Akt activation by competing with PIP3 for PH domain binding.[24]

C. Experimental Workflow for IP5 Analysis

Caption: A typical experimental workflow for the analysis of this compound.

V. Conclusion

The discovery and characterization of this compound have unveiled a sophisticated layer of regulation within the complex network of cellular signaling. From its initial identification as a product of inositol trisphosphate metabolism to its recognized role as a modulator of key signaling proteins, the journey of IP5 research highlights the dynamic nature of scientific inquiry. The experimental protocols detailed herein provide a foundation for researchers to further explore the multifaceted functions of this important second messenger. As our understanding of the intricate roles of different IP5 isomers continues to grow, so too will the potential for targeting these pathways for therapeutic intervention in a range of human diseases.

References

- 1. Inositol Polyphosphate-Based Compounds as Inhibitors of Phosphoinositide 3-Kinase-Dependent Signaling [mdpi.com]

- 2. Inositol - Wikipedia [en.wikipedia.org]

- 3. A short history of inositol lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of myo-inositol 1,3,4,5,6-pentakisphosphate from inositol phosphates generated by receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of myo-inositol 1,3,4,5,6-pentakisphosphate from inositol phosphates generated by receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Formation of this compound by ovarian follicles of Xenopus laevis from metabolism of inositol (1,4,5)trisphosphate and inositol (1,3,4,5)tetrakisphosphate and from receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ap-st01.ext.exlibrisgroup.com [ap-st01.ext.exlibrisgroup.com]

- 8. researchgate.net [researchgate.net]

- 9. Cell Extraction and Enrichment of Inositol Polyphosphate and Inositol Pyrophosphates Using Titanium Dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inositol Phosphates Purification Using Titanium Dioxide Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 11. merckmillipore.com [merckmillipore.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Analyses of Inositol Phosphates and Phosphoinositides by Strong Anion Exchange (SAX)-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Separation of inositol phosphates and glycerophosphoinositol phosphates by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. HPLC separation of inositol polyphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tools.thermofisher.com [tools.thermofisher.com]

- 19. High‐resolution mass spectrometric analysis of myo‐inositol hexakisphosphate using electrospray ionisation Orbitrap - PMC [pmc.ncbi.nlm.nih.gov]

- 20. High-resolution mass spectrometric analysis of myo-inositol hexakisphosphate using electrospray ionisation Orbitrap - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Establishing 18O‑Labeled Inositol Phosphates for Quantitative Capillary Electrophoresis-Mass Spectrometry: Fragmentation Pathways and Comparison with 13C‑Labeled Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 22. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 23. researchgate.net [researchgate.net]

- 24. This compound promotes apoptosis through the PI 3-K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Inositol Pentakisphosphate: A Comprehensive Technical Guide to its Structure, Isomers, and Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of inositol pentakisphosphate (IP5), a pivotal signaling molecule in the complex inositol phosphate network. This document delves into the core aspects of IP5 structure, its various isomers, their roles in cellular signaling pathways, and the experimental methodologies used for their study. All quantitative data is presented in structured tables for clear comparison, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

The Structural Landscape of this compound

Inositol is a six-carbon cyclitol with nine possible stereoisomers.[1][2][3] The most common isomer in nature is myo-inositol.[2] this compound (IP5) is derived from the phosphorylation of inositol tetrakisphosphate by the enzyme inositol-polyphosphate multikinase (IPMK).[4][5] The addition of five phosphate groups to the inositol ring results in a multitude of possible isomers, each with a unique spatial arrangement of phosphate groups that dictates its biological activity and signaling specificity.

Identified Isomers of this compound

Research has identified several IP5 isomers in various cell types. Notably, in human lymphoblastoid (T5-1) cells, three distinct isomers have been characterized:

-

Inositol 1,3,4,5,6-pentakisphosphate (Ins(1,3,4,5,6)P5)

-

D-Inositol 1,2,4,5,6-pentakisphosphate (D-Ins(1,2,4,5,6)P5)

-

L-Inositol 1,2,4,5,6-pentakisphosphate (L-Ins(1,2,4,5,6)P5) [6][7]

The relative abundance of these isomers can vary between cell types and under different physiological conditions.

Quantitative Analysis of this compound Isomers

The precise quantification of IP5 isomers is crucial for understanding their dynamic roles in cellular processes. The following table summarizes the relative proportions of the three major IP5 isomers identified in T5-1 lymphoblastoid cells.

| This compound Isomer | Relative Proportion (%) | Reference |

| Inositol 1,3,4,5,6-pentakisphosphate | ~73 | [6][7] |

| D-Inositol 1,2,4,5,6-pentakisphosphate | ~14 | [6][7] |

| L-Inositol 1,2,4,5,6-pentakisphosphate | ~14 | [6][7] |

This compound in Cellular Signaling

IP5 is a key node in the inositol phosphate signaling network, acting as both a signaling molecule in its own right and as a precursor for the synthesis of higher inositol polyphosphates, including inositol hexakisphosphate (InsP6) and inositol pyrophosphates (PP-InsPs).[8] These molecules are involved in a wide array of cellular processes, from metabolic regulation to signal transduction.[8][9]

Signaling Pathways Involving IP5

The signaling pathways involving IP5 are intricate and interconnected. A simplified representation of the synthesis and downstream signaling of IP5 is depicted below.

This diagram illustrates the synthesis of IP5 from inositol tetrakisphosphate (InsP4) by inositol-polyphosphate multikinase (IPMK). IP5 can then be further phosphorylated to inositol hexakisphosphate (InsP6) and subsequently to inositol pyrophosphates (PP-InsPs), which regulate various cellular processes. Additionally, IP5 isomers can directly interact with and modulate the function of proteins containing Pleckstrin Homology (PH) domains.[10]

Experimental Protocols for the Analysis of this compound

The analysis of IP5 isomers is challenging due to their structural similarity and low abundance. A variety of sophisticated analytical techniques have been developed for their separation and detection.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation of inositol phosphate isomers.[11] Different HPLC-based methods have been established, each with its own advantages.

This method provides excellent separation of IP2-IP6 isomers.[12]

-

Sample Preparation: Extraction of inositol phosphates from samples, often followed by a cleanup step using solid-phase extraction cartridges to remove interfering substances.[12]

-

Chromatographic Separation:

-

Post-Column Derivatization: The separated inositol phosphates react with ferric nitrate.[12]

-

Detection: UV detection at 290 nm.[12]

MDD-HPLC is another sensitive method for the analysis of inositol phosphates.[13][14]

-

Principle: This technique relies on the competition between inositol phosphates and a chromophoric dye for a metal ion in the post-column reactor. The change in absorbance is proportional to the amount of inositol phosphate.

-

Application: It has been successfully applied to analyze inositol phosphate isomers in various cell types, including Jurkat T cells.[13]

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

CE-MS is a powerful technique for the identification and quantification of inositol phosphate and pyrophosphate isomers, offering high resolution and sensitivity with minimal sample consumption.[15]

-

Separation: Capillary electrophoresis separates the isomers based on their charge-to-size ratio.

-

Detection: Mass spectrometry provides accurate mass determination and structural information, allowing for the identification of novel isomers.[15]

Conclusion

This compound and its isomers are integral components of the cellular signaling machinery. Their diverse structures allow for specific interactions with a range of protein targets, thereby modulating a multitude of physiological processes. The continued development of advanced analytical techniques is crucial for unraveling the full complexity of IP5 signaling and its implications in health and disease. This guide provides a foundational understanding for researchers and professionals dedicated to advancing the fields of cell signaling and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Nomenclature - SiChem [sichem.de]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Multiple isomers of this compound in Epstein-Barr-virus- transformed (T5-1) B-lymphocytes. Identification of inositol 1,3,4,5,6-pentakisphosphate, D-inositol 1,2,4,5,6-pentakisphosphate and L-inositol 1,2,4,5,6-pentakisphosphate. | Semantic Scholar [semanticscholar.org]

- 7. Multiple isomers of this compound in Epstein-Barr-virus- transformed (T5-1) B-lymphocytes. Identification of inositol 1,3,4,5,6-pentakisphosphate, D-inositol 1,2,4,5,6-pentakisphosphate and L-inositol 1,2,4,5,6-pentakisphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. The Inositol Phosphate System—A Coordinator of Metabolic Adaptability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound isomers bind PH domains with varying specificity and inhibit phosphoinositide interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Separation of multiple isomers of inositol phosphates formed in GH3 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Analytical Methods for Determination of Phytic Acid and Other Inositol Phosphates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. storage.prod.researchhub.com [storage.prod.researchhub.com]

An In-depth Technical Guide to the Inositol Pentakisphosphate Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biosynthesis of inositol pentakisphosphate (IP5), a key signaling molecule in a multitude of cellular processes. The intricate pathways leading to its formation, the enzymes that catalyze these reactions, and its subsequent signaling roles are detailed herein. This document is intended to be a valuable resource for researchers investigating inositol phosphate signaling and for professionals in drug development targeting this critical cellular network.

Core Biosynthetic Pathways of this compound

This compound (IP5) is not synthesized de novo but is the product of sequential phosphorylation of lower inositol phosphates. The primary pathways for its biosynthesis originate from myo-inositol and involve a series of kinase-mediated phosphorylations. Two main routes contribute to the cellular pool of IP5: a lipid-dependent pathway initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) and a lipid-independent pathway.

The key enzymes directly responsible for the final steps in the synthesis of the most common isomer, Ins(1,3,4,5,6)P5, are Inositol Polyphosphate Multikinase (IPMK) and Inositol 1,3,4,5,6-pentakisphosphate 2-kinase (IPK1), which further phosphorylates IP5 to inositol hexakisphosphate (IP6). IPMK is a promiscuous kinase with broad substrate specificity, capable of phosphorylating multiple inositol phosphates and even PIP2.[1][2] It plays a crucial role in converting inositol tetrakisphosphates (IP4) to IP5.[3][4] Specifically, IPMK can phosphorylate Ins(1,4,5,6)P4 to Ins(1,3,4,5,6)P5.[5]

The biosynthesis of IP5 is tightly regulated and integrated with the metabolism of other inositol phosphates, creating a complex signaling network. The cellular concentrations of IP5 isomers can vary depending on the cell type and the cell cycle stage.[6]

This compound Biosynthesis Pathway Diagram

Caption: Simplified pathway for the biosynthesis of Ins(1,3,4,5,6)P5.

Quantitative Data on Key Enzymes

The following tables summarize the kinetic parameters of the principal enzymes involved in the final stages of IP5 biosynthesis and its subsequent phosphorylation.

| Enzyme | Species | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |

| Inositol Polyphosphate Multikinase (IPMK) | Human | Ins(1,3,4,6)P4 | 0.222 | 42 | [5] |

| Human | PIP2 (in micelles) | 3.1 | 14.7 | [7] | |

| Human | PIP2 (bound to SF-1) | 0.4 | 1.1 | [7] | |

| Ins(1,3,4,5,6)P5 2-Kinase (IPK1) | Arabidopsis thaliana | Ins(1,3,4,5,6)P5 | 22 | 35 | [8] |

| Zea mays | Ins(1,3,4,5,6)P5 | 119 | 625 | [9] |

| Inositol Phosphate | Cell Type | Cellular Concentration (µM) | Reference |

| Ins(1,3,4,5,6)P5 | Rat Thymocytes | Varies with cell cycle | [6] |

| InsP5 (total) | HCT116 cells | 2-120 | [10] |

| InsP6 | HCT116 cells | 24-46 | [10] |

| 5-PP-InsP5 | HCT116 cells | 0-5 | [10] |

Experimental Protocols

Protocol 1: Inositol Polyphosphate Multikinase (IPMK) Kinase Assay

This protocol is designed to measure the kinase activity of IPMK on an inositol phosphate substrate, such as Ins(1,3,4,6)P4.

Materials:

-

Recombinant human IPMK

-

Ins(1,3,4,6)P4 substrate

-

ATP

-

[γ-³²P]ATP

-

Kinase Assay Buffer: 20 mM HEPES, pH 6.8, 100 mM NaCl, 6.0 mM MgCl₂, 1.0 mM DTT, 20 µg/mL BSA

-

Stop Solution: 0.5 M EDTA

-

TLC plate (e.g., cellulose PEI)

-

Developing Solvent: 1 M LiCl

-

Phosphorimager

Procedure:

-

Prepare the kinase reaction mix in the Kinase Assay Buffer. For a 25 µL reaction, combine:

-

IPMK enzyme (e.g., 100-200 ng)

-

Ins(1,3,4,6)P4 substrate (to a final concentration around the Km, e.g., 0.2-1 µM)

-

ATP (to a final concentration of 10 µM)

-

[γ-³²P]ATP (e.g., 1 µCi)

-

-

Initiate the reaction by adding the ATP/[γ-³²P]ATP mix to the tube containing the enzyme and substrate.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding 5 µL of Stop Solution.

-

Spot 5-10 µL of the reaction mixture onto a TLC plate.

-

Develop the TLC plate in the developing solvent until the solvent front is near the top.

-

Dry the TLC plate and expose it to a phosphor screen.

-

Quantify the radiolabeled product (InsP5) and the remaining substrate using a phosphorimager. The percentage of conversion can be calculated to determine enzyme activity.

Protocol 2: Ins(1,3,4,5,6)P5 2-Kinase (IPK1) Assay

This protocol measures the activity of IPK1 in phosphorylating Ins(1,3,4,5,6)P5 to InsP6.

Materials:

-

Recombinant IPK1

-

Ins(1,3,4,5,6)P5 substrate

-

ATP

-

[γ-³²P]ATP

-

Kinase Assay Buffer: 20 mM HEPES, pH 7.5, 1 mM MgCl₂, 0.1 mM ATP, 2 mM phosphoenolpyruvate, 0.15 mM NADH, 7.5 units/mL lactate dehydrogenase, 15 units/mL pyruvate kinase

-

Stop Solution: 0.5 M EDTA

-

HPLC system with an anion-exchange column (e.g., Partisphere SAX)

-

Radioactivity detector or fraction collector for scintillation counting

Procedure:

-

Prepare the kinase reaction mix in the Kinase Assay Buffer. For a 50 µL reaction, combine:

-

IPK1 enzyme (e.g., 100-500 ng)

-

Ins(1,3,4,5,6)P5 substrate (e.g., 5-50 µM)

-

ATP (e.g., 0.4 mM)

-

[γ-³²P]ATP (e.g., 1-2 µCi)

-

-

Initiate the reaction by adding the ATP/[γ-³²P]ATP mix.

-

Incubate at 37°C for 15-60 minutes.

-

Terminate the reaction by adding 10 µL of Stop Solution.

-

Inject the entire reaction mixture onto the HPLC system.

-

Separate the inositol phosphates using a gradient of ammonium phosphate or a similar high-salt buffer.

-

Detect the radiolabeled InsP5 and InsP6 peaks using an in-line radioactivity detector or by collecting fractions and performing scintillation counting.

-

Calculate the amount of product formed to determine the enzyme's specific activity.

Protocol 3: Analysis of Inositol Phosphates by HPLC-ESI-MS/MS

This protocol provides a method for the extraction and quantitative analysis of cellular inositol phosphates.

Materials:

-

Cell culture or tissue sample

-

Perchloric acid (PCA)

-

EDTA

-

Titanium dioxide (TiO₂) beads

-

Ammonium hydroxide

-

HPLC-ESI-MS/MS system with a suitable anion-exchange or porous graphitic carbon column

Procedure:

-

Extraction:

-

Harvest cells or homogenize tissue in ice-cold 1 M PCA.

-

Centrifuge to pellet the protein and lipid precipitate.

-

Neutralize the supernatant containing the soluble inositol phosphates with a solution like 2 M K₂CO₃.

-

-

Enrichment (Optional but Recommended):

-

Incubate the neutralized extract with TiO₂ beads to bind the inositol phosphates.

-

Wash the beads to remove contaminants.

-

Elute the inositol phosphates from the beads using a solution of ammonium hydroxide.

-

-

HPLC-MS/MS Analysis:

-

Dry the eluted sample and reconstitute in the HPLC mobile phase.

-

Inject the sample onto the HPLC system.

-

Separate the different inositol phosphate isomers using an appropriate gradient.

-

Detect and quantify the inositol phosphates using an ESI-MS/MS system in negative ion mode, monitoring for specific parent and fragment ion transitions for each IP isomer.

-

Use stable isotope-labeled internal standards for accurate quantification.[11]

-

IP5 Signaling Pathways

IP5, along with its precursor IP4 and product IP6, is involved in regulating critical cellular processes, including necroptosis and gene expression.

IP5/IP6 in MLKL-Mediated Necroptosis

Inositol phosphates, including IP5 and IP6, are essential for the execution of necroptosis, a form of programmed cell death. They act as cofactors for the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL). Upon phosphorylation by RIPK3, MLKL undergoes a conformational change and oligomerizes. IP5 and IP6 bind to a positively charged pocket in MLKL, which is crucial for its activation and translocation to the plasma membrane, leading to membrane permeabilization and cell death.[12][13]

Caption: Role of IP5/IP6 in the MLKL-mediated necroptosis pathway.

IP5 in the Regulation of Serum Response Factor (SRF)

IPMK, the enzyme that synthesizes IP5, has been shown to act as a transcriptional co-activator for Serum Response Factor (SRF), a transcription factor that regulates genes involved in cell growth, migration, and cytoskeletal dynamics.[4] While the direct role of IP5 in this process is still under investigation, it is hypothesized that the local production of inositol phosphates by IPMK in the nucleus may influence chromatin remodeling or the recruitment of other transcriptional machinery, thereby modulating SRF-dependent gene expression.[14]

Caption: Proposed role of IPMK and its product IP5 in SRF-mediated gene expression.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Conformational Changes in Inositol 1,3,4,5,6-Pentakisphosphate 2-Kinase upon Substrate Binding: ROLE OF N-TERMINAL LOBE AND ENANTIOMERIC SUBSTRATE PREFERENCE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inositol polyphosphate multikinase signaling in the regulation of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Serum response factor‐cofactor interactions and their implications in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. protocols.io [protocols.io]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 12. Quantitation of Inositol Phosphates by HPLC-ESI-MS | Springer Nature Experiments [experiments.springernature.com]

- 13. Post-translational control of RIPK3 and MLKL mediated necroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inositol polyphosphate multikinase (IPMK) in transcriptional regulation and nuclear inositide metabolism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolic Degradation of Inositol Pentakisphosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inositol pentakisphosphate (IP5), a key signaling molecule in the complex web of inositol phosphate metabolism, plays a critical role in a multitude of cellular processes. The precise regulation of its intracellular concentration, achieved through a delicate balance of synthesis and degradation, is paramount for maintaining cellular homeostasis. Dysregulation of IP5 metabolism has been implicated in various pathological conditions, making the enzymes involved in its degradation attractive targets for drug development. This technical guide provides a comprehensive overview of the core aspects of IP5 metabolic degradation, focusing on the enzymatic pathways, quantitative data, experimental protocols, and the intricate signaling networks involved.

Core Metabolic Pathways of IP5 Degradation

The metabolic fate of this compound is primarily governed by the action of two main classes of enzymes: inositol polyphosphate phosphatases and kinases. These enzymes facilitate the removal or addition of phosphate groups, leading to the generation of lower or higher phosphorylated inositol species, respectively.

Dephosphorylation by Inositol Polyphosphate Phosphatases

A major route for IP5 degradation is through dephosphorylation, catalyzed by various inositol polyphosphate phosphatases. These enzymes exhibit distinct substrate specificities and cellular localizations, contributing to the complexity and specificity of inositol phosphate signaling.

-

Inositol Polyphosphate 5-Phosphatases (5-ptases): This family of enzymes, which includes ten mammalian isoforms, specifically removes the phosphate group from the 5-position of the inositol ring[1][2][3]. While their primary substrates are often considered to be phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and phosphatidylinositol (4,5)-bisphosphate (PIP2), many 5-phosphatases also act on soluble inositol phosphates[4][5]. For instance, SHIP1 and SHIP2 (SH2-domain containing inositol 5-phosphatases) are known to hydrolyze the 5-phosphate from various inositol polyphosphates[6][7][8]. Kinetic studies have revealed that SHIP2 exhibits a broad substrate specificity, with a notable activity towards certain IP5 isomers[1][9].

-

Multiple Inositol Polyphosphate Phosphatase (MINPP1): This enzyme, primarily localized to the endoplasmic reticulum, is a key player in the degradation of higher inositol polyphosphates, including InsP6 and Ins(1,3,4,5,6)P5[10][11][12]. MINPP1 can dephosphorylate Ins(1,3,4,5,6)P5 to produce inositol 1,4,5,6-tetrakisphosphate (Ins(1,4,5,6)P4)[11].

Phosphorylation by Inositol Phosphate Kinases

In addition to dephosphorylation, IP5 can be further phosphorylated to inositol hexakisphosphate (IP6) by specific kinases.

-

This compound 2-Kinase (IPK1): This enzyme specifically catalyzes the phosphorylation of the 2-position of Ins(1,3,4,5,6)P5 to generate InsP6[13][14][15]. IPK1 exhibits a high degree of substrate specificity, a crucial feature for the tight regulation of IP6 synthesis[13][14].

-

Inositol Polyphosphate Multikinase (IPMK): IPMK is a versatile kinase with multiple functions in the inositol phosphate network. It can phosphorylate various inositol phosphates and has been shown to convert inositol 1,4,5,6-tetrakisphosphate (Ins(1,4,5,6)P4) to Ins(1,3,4,5,6)P5[16][17].

Quantitative Data on IP5 Metabolism

Understanding the kinetics of the enzymes involved in IP5 metabolism is crucial for developing targeted therapeutic strategies. The following tables summarize available quantitative data on enzyme kinetics and cellular concentrations of IP5.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Organism/Tissue | Reference(s) |

| Ins(3,4,5,6)P4 1-kinase | Ins(3,4,5,6)P4 | 0.05 | 220 | Human (Sf9) | [6] |

| Ins(1,3,4,5,6)P5 1-phosphatase | Ins(1,3,4,5,6)P5 | 0.03 | 16 | Human (Sf9) | [6] |

| Human Inositol Phosphate Multikinase (IPMK) | Ins(1,3,4,6)P4 | 0.222 | 42 | Human (recombinant) | [16][17] |

| This compound 2-Kinase (ZmIPK1) | Ins(1,3,4,5,6)P5 | 119 | 625 | Maize | [18] |

| Inositol Phosphate Isomer | Cellular Concentration | Cell Type/Tissue | Reference(s) |

| InsP5 and InsP6 | 15-50 µM | Mammalian cells | [19] |

| InsP6 | 10-100 µM | Mammalian cells | [20] |

Experimental Protocols

Accurate measurement of IP5 degradation is essential for studying the enzymes involved and for screening potential inhibitors. Below are detailed protocols for commonly used assays.

Malachite Green Assay for Phosphatase Activity

This colorimetric assay is a simple and high-throughput method for measuring the activity of phosphatases by detecting the release of inorganic phosphate.

Reagents:

-

Malachite Green Reagent:

-

Solution A: 0.045% (w/v) Malachite Green hydrochloride in water.

-

Solution B: 4.2% (w/v) Ammonium Molybdate in 4 M HCl.

-

Working Solution: Mix 3 volumes of Solution A with 1 volume of Solution B. Add Tween-20 to a final concentration of 0.01% (v/v) just before use[21].

-

-

Phosphate Standard: A stock solution of 1 mM KH2PO4.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT. The optimal buffer composition may vary depending on the specific enzyme.

-

Substrate: this compound (specific isomer as required) at a suitable concentration (e.g., 10-100 µM).

-

Enzyme: Purified or recombinant phosphatase.

Protocol:

-

Prepare a phosphate standard curve: Prepare a series of dilutions of the phosphate standard in the assay buffer (e.g., 0 to 50 µM).

-

Set up the reaction: In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Enzyme solution

-

Substrate (to initiate the reaction)

-

Include controls: no enzyme, no substrate.

-

-

Incubate: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction and develop color: Add the Malachite Green Working Solution to each well. The acid in the reagent will stop the enzymatic reaction.

-

Incubate: Incubate at room temperature for 15-20 minutes to allow for color development[22][23].

-

Measure absorbance: Read the absorbance at 620-650 nm using a microplate reader[20][23][24].

-

Calculate phosphate release: Determine the amount of phosphate released in the enzyme reactions by comparing the absorbance values to the phosphate standard curve.

HPLC-Based Analysis of Inositol Phosphate Degradation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying different inositol phosphate isomers, allowing for a detailed analysis of substrate consumption and product formation.

Materials:

-

HPLC system with a strong anion exchange (SAX) column.

-

Radiolabeled substrate: e.g., [3H]Ins(1,3,4,5,6)P5.

-

Enzyme and assay buffer as described for the Malachite Green assay.

-

Quenching solution: e.g., perchloric acid or trichloroacetic acid.

-

Scintillation counter and scintillation fluid.

Protocol:

-

Enzyme Reaction:

-

Set up the enzyme reaction as described for the Malachite Green assay, but use a radiolabeled IP5 isomer as the substrate.

-

Incubate for various time points.

-

-

Reaction Quenching:

-

Stop the reaction at each time point by adding the quenching solution.

-

-

Sample Preparation:

-

Neutralize the samples.

-

Remove precipitated protein by centrifugation.

-

-

HPLC Analysis:

-

Inject the supernatant onto the SAX-HPLC column.

-

Elute the inositol phosphates using a salt gradient (e.g., ammonium phosphate).

-

-

Detection and Quantification:

-

Collect fractions and measure the radioactivity in each fraction using a scintillation counter.

-

Identify the peaks corresponding to the substrate (IP5) and the degradation products (e.g., IP4, IP3) by comparing their retention times to known standards.

-

Quantify the amount of each inositol phosphate by integrating the peak areas.

-

Signaling Pathways and Logical Relationships

The degradation of IP5 is not merely a catabolic process but is intricately linked to cellular signaling. The products of IP5 degradation can act as second messengers, modulating the activity of downstream effectors.

Degradation of Ins(1,3,4,5,6)P5 and Downstream Signaling

The dephosphorylation of Ins(1,3,4,5,6)P5 by a 1-phosphatase generates Ins(3,4,5,6)P4, a potent signaling molecule that regulates Cl- channel conductance, thereby influencing processes like salt and fluid secretion and neuronal excitability[25][26].

Caption: Degradation of Ins(1,3,4,5,6)P5 to Ins(3,4,5,6)P4 and its downstream signaling.

Interplay between IP5 Kinases and Phosphatases

The balance between IP5 kinases and phosphatases determines the intracellular levels of IP5 and IP6, which have distinct signaling roles. This dynamic interplay is crucial for cellular regulation.

Caption: Key enzymatic steps in the metabolic turnover of this compound.

Conclusion

The metabolic degradation of this compound is a highly regulated process with profound implications for cellular signaling. The diverse families of phosphatases and kinases involved, each with their unique substrate specificities and kinetic properties, create a complex network that allows for fine-tuning of cellular responses. A deeper understanding of these pathways and the development of robust experimental methodologies are essential for unraveling the intricate roles of IP5 in health and disease, and for the rational design of novel therapeutics targeting this critical signaling hub.

References

- 1. Comparative mechanistic and substrate specificity study of inositol polyphosphate 5-phosphatase Schizosaccharomyces pombe Synaptojanin and SHIP2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The diversity and possible functions of the inositol polyphosphate 5-phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inositol-polyphosphate 5-phosphatase - Wikipedia [en.wikipedia.org]

- 4. The role of the inositol polyphosphate 5-phosphatases in cellular function and human disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Regulation of inositol 5-phosphatase activity by the C2 domain of SHIP1 and SHIP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Multiple Inositol Polyphosphate Phosphatase Compartmentalization Separates Inositol Phosphate Metabolism from Inositol Lipid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reactome | I(1,3,4,5,6)P5 is dephosphorylated to I(1,4,5,6)P4 by MINPP1 in the ER lumen [reactome.org]

- 12. researchgate.net [researchgate.net]

- 13. Conformational Changes in Inositol 1,3,4,5,6-Pentakisphosphate 2-Kinase upon Substrate Binding: ROLE OF N-TERMINAL LOBE AND ENANTIOMERIC SUBSTRATE PREFERENCE - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inositol phosphate-induced stabilization of inositol 1,3,4,5,6-pentakisphosphate 2-kinase and its role in substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inositol-pentakisphosphate 2-kinase - Wikipedia [en.wikipedia.org]

- 16. Inositol polyphosphate multikinase regulates inositol 1,4,5,6-tetrakisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Inositol 1,3,4,5,6-Pentakisphosphate 2-Kinase from Maize: Molecular and Biochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. benchchem.com [benchchem.com]

- 21. Preparation of Malchite Green Reagent: [liverpool.ac.uk]

- 22. merckmillipore.com [merckmillipore.com]

- 23. home.sandiego.edu [home.sandiego.edu]

- 24. interchim.fr [interchim.fr]

- 25. Regulation of Ins(3,4,5,6)P(4) signaling by a reversible kinase/phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Functions, Mechanisms, and therapeutic applications of the inositol pyrophosphates 5PP-InsP5 and InsP8 in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Role of Inositol Pentakisphosphate (IP5) in Calcium Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the intricate world of cellular communication, calcium (Ca²⁺) signaling stands as a ubiquitous and fundamental mechanism governing a vast array of physiological processes. While inositol 1,4,5-trisphosphate (IP₃) is firmly established as the primary second messenger responsible for mobilizing intracellular Ca²⁺ stores, the functions of its more phosphorylated relatives, the higher inositol polyphosphates, remain subjects of intense investigation. This technical guide delves into the current understanding of the role of inositol pentakisphosphate (IP₅), a key metabolite in the inositol phosphate pathway, in the complex symphony of Ca²⁺ signaling. While direct evidence for IP₅ as a primary Ca²⁺ mobilizing agent is lacking, this document explores its synthesis, metabolism, and potential indirect and modulatory roles, providing researchers with a comprehensive overview of the existing knowledge, experimental methodologies, and avenues for future exploration.

The Inositol Phosphate Signaling Cascade: A Primer

The journey of inositol phosphate-mediated Ca²⁺ signaling begins at the cell membrane with the activation of phospholipase C (PLC) by various cell surface receptors. PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a minor membrane phospholipid, to generate two crucial second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃).[1] IP₃ diffuses into the cytosol and binds to its specific receptors (IP₃Rs) on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm.[1][2] This elevation in cytosolic Ca²⁺ concentration initiates a cascade of downstream cellular responses.

The metabolism of IP₃ is a critical regulatory step in terminating the Ca²⁺ signal and generating a diverse array of other inositol phosphate messengers. IP₃ can be dephosphorylated by inositol polyphosphate 5-phosphatases to inositol 1,4-bisphosphate (IP₂) or phosphorylated by IP₃ 3-kinase to inositol 1,3,4,5-tetrakisphosphate (IP₄).[3] IP₄ is the precursor for the synthesis of this compound (IP₅).

Synthesis and Metabolism of this compound (IP₅)

This compound is not a static entity but rather a dynamic intermediate in the inositol phosphate metabolic pathway. Its synthesis and degradation are tightly regulated by a series of specific kinases and phosphatases.

Synthesis of IP₅:

The primary route for IP₅ synthesis involves the phosphorylation of inositol 1,3,4,5-tetrakisphosphate (IP₄). Specifically, inositol polyphosphate multikinase (IPMK) is responsible for phosphorylating IP₄ at the 6-position to generate inositol 1,3,4,5,6-pentakisphosphate (Ins(1,3,4,5,6)P₅). Other isomers of IP₅ can also be formed through the action of various kinases on different IP₄ isomers.

Metabolism of IP₅:

IP₅ serves as a crucial precursor for the synthesis of inositol hexakisphosphate (IP₆), also known as phytic acid. This conversion is catalyzed by inositol 1,3,4,5,6-pentakisphosphate 2-kinase (IPK1). Furthermore, IP₅ can be dephosphorylated by various inositol polyphosphate phosphatases, contributing to the intricate recycling and interconversion of inositol phosphates within the cell.

References

An In-depth Technical Guide to the Cellular Localization of Inositol Pentakisphosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inositol pentakisphosphate (IP5), a key node in the intricate web of inositol phosphate metabolism, is increasingly recognized for its diverse roles in cellular signaling. Its strategic position as the precursor to the highly abundant inositol hexakisphosphate (IP6) and various inositol pyrophosphates underscores its importance. The spatial and temporal distribution of IP5 within the cell is critical to its function, dictating its access to metabolic enzymes and effector proteins. This technical guide provides a comprehensive overview of the current understanding of the cellular localization of IP5, detailing its distribution between the nucleus and cytoplasm, the key enzymatic players governing its synthesis and degradation, and its role in distinct signaling pathways within these compartments. Furthermore, this document offers detailed experimental protocols for the determination of IP5 subcellular localization and presents quantitative data on its cellular concentrations.

Subcellular Distribution of this compound

This compound is a soluble signaling molecule found throughout the cell, with significant evidence pointing to its presence and functional importance in both the nucleus and the cytoplasm . While direct quantification of IP5 pools in discrete organelles remains technically challenging, the subcellular localization of the enzymes responsible for its metabolism provides strong evidence for its distribution.

The primary enzyme responsible for the synthesis of IP6 from Ins(1,3,4,5,6)P5, inositol 1,3,4,5,6-pentakisphosphate 2-kinase (IPPK, also known as IP5K) , exhibits both nuclear and cytoplasmic localization.[1][2] IPPK contains both a nuclear localization signal (NLS) and a nuclear export signal (NES), allowing it to shuttle between these two compartments.[1] This dynamic localization of IPPK strongly suggests that its substrate, IP5, must be available in both the nucleus and the cytoplasm to facilitate the synthesis of IP6 in these locations.

Conversely, the degradation of IP5 is, in part, regulated by multiple inositol polyphosphate phosphatase (MINPP1) , an enzyme primarily localized to the lumen of the endoplasmic reticulum (ER).[3][4] The localization of MINPP1 within the ER lumen, while IP5 is predominantly cytosolic, suggests a tightly regulated mechanism for IP5 turnover and the maintenance of its steady-state levels.[3] Studies on MINPP1-deficient cells have shown a significant increase in cellular IP5 and IP6 levels, confirming the physiological relevance of this ER-based degradation pathway.[3]

Quantitative Data on Cellular this compound Levels

Precise measurements of IP5 concentrations within specific subcellular compartments are not yet widely available in the literature. However, total cellular concentrations have been determined in various mammalian cell lines, demonstrating a considerable range and variability, which may reflect different metabolic states and functional roles in different cell types.

| Cell Line | Ins(1,3,4,5,6)P5 Concentration (µM) | Reference |

| HCT116 | 2 - 120 | [5] |

| HeLa | Variable | [5] |

| HT29 | Variable | [5] |

| PC3 | Variable | [5] |

| 293T | Variable | [5] |

| MCF7 | Variable | [5] |

Signaling Pathways Involving this compound

The subcellular localization of IP5 is intrinsically linked to its participation in distinct signaling pathways in the nucleus and cytoplasm.

Nuclear Signaling

In the nucleus, IP5 primarily serves as the immediate precursor to inositol hexakisphosphate (IP6), a pleiotropic signaling molecule involved in a multitude of nuclear processes. The nuclear pool of IPPK catalyzes this conversion, leading to the generation of IP6 that then influences:

-

Chromatin Remodeling and Gene Transcription: IP6 is known to interact with components of chromatin remodeling complexes, influencing gene expression.

-

DNA Repair: IP6 plays a role in DNA double-strand break repair pathways.

-

mRNA Export: IP6 is a critical cofactor for the mRNA export machinery.

The synthesis of IP6 from IP5 within the nucleus ensures a localized supply of this vital signaling molecule, allowing for precise control over these fundamental nuclear functions.

Figure 1: Nuclear signaling pathway of IP5.

Cytoplasmic Signaling

In the cytoplasm, IP5 is thought to have direct signaling roles in addition to being a metabolic intermediate. One proposed mechanism involves its interaction with Pleckstrin Homology (PH) domains of various proteins. PH domains are known to bind phosphoinositides, tethering proteins to cellular membranes. Soluble inositol phosphates like IP5 can act as competitive inhibitors of these interactions, thereby regulating the subcellular localization and activity of PH domain-containing proteins.

For example, certain IP5 isomers have been shown to compete with PtdIns(3,4,5)P3 for binding to the PH domain of the protein kinase Akt , thereby preventing its recruitment to the plasma membrane and subsequent activation. This represents a mechanism by which cytoplasmic IP5 can modulate crucial signaling pathways involved in cell growth, proliferation, and survival.

Figure 2: Cytoplasmic signaling role of IP5.

Experimental Protocols

Determining the subcellular localization of a soluble and dynamic molecule like IP5 requires a multi-step approach combining cellular fractionation with sensitive analytical techniques for inositol phosphate quantification.

Subcellular Fractionation of Mammalian Cells

This protocol describes a general method for the separation of nuclear and cytoplasmic fractions from cultured mammalian cells using differential centrifugation.

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Hypotonic Lysis Buffer (10 mM HEPES pH 7.9, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT, with freshly added protease and phosphatase inhibitors)

-

Dounce homogenizer with a tight-fitting pestle

-

Sucrose Cushion (0.25 M Sucrose, 10 mM MgCl2)

-

Nuclear Resuspension Buffer (20 mM HEPES pH 7.9, 0.42 M NaCl, 1.5 mM MgCl2, 0.2 mM EDTA, 25% Glycerol, with freshly added protease and phosphatase inhibitors)

-

Refrigerated centrifuge

Procedure:

-

Harvest cultured cells by scraping or trypsinization and wash twice with ice-cold PBS by centrifuging at 500 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in 5 pellet volumes of Hypotonic Lysis Buffer and incubate on ice for 15 minutes to allow cells to swell.

-

Lyse the cells by 10-20 strokes in a Dounce homogenizer. Monitor lysis using a microscope.

-

Transfer the homogenate to a microfuge tube and centrifuge at 1,000 x g for 10 minutes at 4°C to pellet the nuclei.

-

Carefully collect the supernatant, which represents the cytoplasmic fraction . Store on ice.

-

Gently resuspend the nuclear pellet in the Sucrose Cushion and centrifuge again at 1,000 x g for 10 minutes at 4°C to wash the nuclei.

-

Discard the supernatant and resuspend the purified nuclear pellet in Nuclear Resuspension Buffer. This is the nuclear fraction .

-

Proceed immediately to inositol phosphate extraction from both fractions.

Extraction and Enrichment of Inositol Phosphates using Titanium Dioxide (TiO2) Beads

This protocol is adapted from methods described by Wilson and Saiardi.[6][7]

Materials:

-

Perchloric acid (PCA), 1 M, ice-cold

-

Titanium dioxide (TiO2) beads

-

Ammonium hydroxide, 10% (v/v)

-

Microcentrifuge

Procedure:

-

To the cytoplasmic and nuclear fractions from the previous step, add an equal volume of ice-cold 1 M PCA.

-

Vortex vigorously and incubate on ice for 20 minutes to precipitate proteins.

-

Centrifuge at 18,000 x g for 10 minutes at 4°C.

-

Transfer the supernatants to new tubes.

-

Add an appropriate amount of TiO2 beads (e.g., 4 mg suspended in 50 µL of 1 M PCA) to each supernatant.

-

Incubate with rotation for 15 minutes at 4°C to allow inositol phosphates to bind to the beads.

-

Pellet the beads by centrifugation at 3,500 x g for 1 minute.

-

Wash the beads twice with 1 M PCA to remove unbound contaminants.

-

Elute the bound inositol phosphates by adding 200 µL of 10% ammonium hydroxide and incubating for 10 minutes.

-

Pellet the beads and collect the supernatant containing the purified inositol phosphates.

-

The samples can be concentrated using a centrifugal evaporator before analysis.

Quantification of this compound

The enriched inositol phosphates can be separated and quantified using High-Performance Liquid Chromatography (HPLC) with post-column derivatization or by other sensitive mass spectrometry-based methods.[5]

Figure 3: Experimental workflow for IP5 localization.

Conclusion and Future Directions

The cellular localization of this compound is a critical determinant of its function as both a metabolic intermediate and a signaling molecule. The available evidence strongly supports its presence and activity in both the nucleus and the cytoplasm, governed by the dynamic localization of its metabolic enzymes. While methods for the analysis of total cellular IP5 are well-established, a key area for future research will be the development of techniques for the precise quantification of IP5 within specific subcellular compartments and the real-time visualization of its dynamics. The development of genetically encoded biosensors for IP5 would be a significant advancement in this field, allowing for a more detailed understanding of its spatiotemporal regulation and its contribution to the complex signaling networks of the cell. Such advancements will be crucial for elucidating the full spectrum of IP5's biological roles and for the development of novel therapeutic strategies targeting inositol phosphate signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Subcellular fractionation protocol [abcam.com]

- 3. Inositol polyphosphates intersect with signaling and metabolic networks via two distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cell Extraction and Enrichment of Inositol Polyphosphate and Inositol Pyrophosphates Using Titanium Dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inositol Phosphates Purification Using Titanium Dioxide Beads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of Ran Binding Protein 5 in Nuclear Import and Assembly of the Influenza Virus RNA Polymerase Complex - PMC [pmc.ncbi.nlm.nih.gov]

Inositol Pentakisphosphate (IP5): A Technical Guide to Receptors and Binding Proteins for Researchers and Drug Development Professionals

Abstract

Inositol pentakisphosphate (IP5) is a key signaling molecule in the complex network of inositol phosphate metabolism. Derived from the phosphorylation of inositol tetrakisphosphate (IP4) by inositol-polyphosphate multikinase (IPMK), IP5 serves as a crucial precursor to inositol hexakisphosphate (IP6) and the highly energetic inositol pyrophosphates. Its roles extend to the regulation of diverse cellular processes, including gene transcription, DNA damage repair, RNA editing, and calcium signaling. This technical guide provides an in-depth overview of the known receptors and binding proteins for IP5, presenting quantitative binding data where available, detailed experimental protocols for studying these interactions, and visualizations of the key signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of IP5's molecular interactions and its potential as a therapeutic target.

This compound Receptors and Binding Proteins

While a dedicated, single high-affinity "receptor" for IP5 in the classical sense has not been fully characterized, a growing body of evidence points to a range of proteins that specifically bind to IP5, mediating its downstream effects. These interactions are often characterized by moderate affinity, suggesting a dynamic and regulatory role for IP5 in cellular signaling. The primary class of proteins demonstrated to interact with IP5 are those containing Pleckstrin Homology (PH) domains . Additionally, IP5 has been shown to interact with enzymes and other proteins involved in chromatin remodeling and RNA processing.

Pleckstrin Homology (PH) Domain-Containing Proteins

PH domains are protein modules of approximately 120 amino acids that mediate the recruitment of proteins to cellular membranes through their interaction with phosphoinositides. Several studies have demonstrated that soluble inositol phosphates, including IP5, can compete with phosphoinositides for binding to PH domains, thereby modulating the localization and activity of these proteins.

Key examples of PH domain-containing proteins that interact with IP5 include:

-

Protein Kinase B (Akt): A crucial kinase in the PI3K signaling pathway that regulates cell survival, growth, and proliferation. IP5 isomers have been shown to inhibit the binding of the Akt PH domain to its lipid ligand, phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

-

General Receptor for Phosphoinositides 1 (Grp1): A guanine nucleotide exchange factor for Arf family GTPases, involved in membrane trafficking and cytoskeletal organization. The PH domain of Grp1 also binds to phosphoinositides, and this interaction is susceptible to inhibition by IP5 isomers.

-

Pleckstrin: The founding member of the PH domain family, from which the domain derives its name. The C-terminal PH (CPH) domain of pleckstrin binds to phosphoinositides, and this binding is competitively inhibited by various IP5 isomers.

Other this compound Binding Proteins

Beyond PH domains, IP5 has been identified as an interacting partner for a variety of other proteins, highlighting its diverse regulatory roles:

-

Histone Deacetylases (HDACs): Specifically, class I HDACs such as HDAC1 and HDAC3 have been shown to bind higher-order inositol phosphates, including IP5. This interaction is thought to be important for the regulation of chromatin structure and gene expression.

-

Adenosine Deaminase that acts on RNA 2 (ADAR2): This enzyme is involved in RNA editing, and its activity is modulated by inositol phosphates.

-

Pds5B: A regulator of cohesin dynamics, essential for chromosome segregation during cell division.

-

Bruton's Tyrosine Kinase (Btk): The PH domain of this kinase, crucial for B-cell development and signaling, is another target for inositol phosphates.

-

SWI/SNF Chromatin Remodeling Complex: There is evidence to suggest that inositol phosphates, including IP5, can interact with components of this complex, thereby influencing gene expression.

Quantitative Data on IP5-Protein Interactions

Direct, high-affinity binding constants (Kd) for IP5 with its various protein targets are not extensively tabulated in the literature. However, a significant body of research has focused on the ability of different IP5 isomers to competitively inhibit the binding of PH domains to their cognate phosphoinositide ligands. This inhibitory activity serves as a valuable proxy for the binding affinity of IP5 to these domains. The following table summarizes the reported inhibitory effects of various myo-inositol pentakisphosphate isomers on the binding of different PH domains to phosphoinositides, as determined by Surface Plasmon Resonance (SPR).

| PH Domain | Phosphoinositide Ligand | IP5 Isomer | Inhibition (%) | Reference |

| CPH (Pleckstrin) | PtdIns(3,4)P2 | IP5(2) | ~20 | |

| CPH (Pleckstrin) | PtdIns(3,4)P2 | IP5(4) | ~80 | |

| CPH (Pleckstrin) | PtdIns(3,4)P2 | IP5(5) | ~40 | |

| CPH (Pleckstrin) | PtdIns(3,4)P2 | IP5(6) | ~60 | |

| PH-Grp1 | PtdIns(3,4)P2 | IP5(2) | ~50 | |

| PH-Grp1 | PtdIns(3,4)P2 | IP5(4) | ~60 | |

| PH-Grp1 | PtdIns(3,4)P2 | IP5(5) | ~55 | |

| PH-Grp1 | PtdIns(3,4)P2 | IP5(6) | ~50 | |

| PH-Akt | PtdIns(3,4)P2 | IP5(2) | ~60 | |

| PH-Akt | PtdIns(3,4)P2 | IP5(4) | ~85 | |

| PH-Akt | PtdIns(3,4)P2 | IP5(5) | ~40 | |

| PH-Akt | PtdIns(3,4)P2 | IP5(6) | ~70 |

Note: IP5(x) indicates the position on the myo-inositol ring that lacks a phosphate group. Inhibition percentages are approximate values derived from published graphical data.

Signaling Pathways Involving this compound

IP5 is strategically positioned within the inositol phosphate signaling network, influencing key cellular pathways.

The PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, survival, and metabolism. The activation of this pathway involves the generation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane, which serves as a docking site for proteins containing PH domains, including Akt. By competing with PIP3 for binding to the PH domain of Akt, IP5 can act as a negative regulator of this pathway, preventing the membrane recruitment and subsequent activation of Akt.

Caption: IP5-mediated inhibition of the PI3K/Akt signaling pathway.

Regulation of Calcium Signaling

While inositol 1,4,5-trisphosphate (IP3) is the primary inositol phosphate responsible for mobilizing intracellular calcium stores, IP5 can indirectly influence calcium signaling. One proposed mechanism is through its antagonistic effect on IP3 receptors. Although the direct binding affinity is lower than that of IP3, at physiological concentrations, IP5 may modulate the activity of IP3 receptors, thereby fine-tuning the cellular calcium response.

Caption: Indirect modulation of calcium signaling by IP5.

Experimental Protocols for Studying IP5-Protein Interactions

A variety of in vitro techniques can be employed to identify and characterize the interaction between IP5 and its binding proteins. The following sections provide detailed methodologies for three key experimental approaches.

Inositol Phosphate Pull-Down Assay

This affinity purification method is used to isolate and identify proteins that bind to IP5 from a complex mixture, such as a cell lysate.

Principle: A biotinylated analog of IP5 is immobilized on streptavidin-coated beads. These beads are then incubated with a cell lysate. Proteins that bind to the immobilized IP5 are "pulled down" with the beads. After washing away non-specific binders, the IP5-binding proteins are eluted and can be identified by mass spectrometry or Western blotting.

Detailed Methodology:

-

Preparation of Biotinylated IP5: Synthesize or commercially obtain a biotinylated analog of this compound. A common strategy involves attaching biotin to the inositol ring via a linker, ensuring that the phosphate groups critical for protein binding are not sterically hindered.

-

Immobilization of Biotinylated IP5:

-

Resuspend streptavidin-coated magnetic beads in a binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40).

-

Add the biotinylated IP5 analog to the bead suspension and incubate with gentle rotation for 1-2 hours at 4°C to allow for efficient coupling.

-

Wash the beads several times with the binding buffer to remove any unbound biotinylated IP5.

-

-

Preparation of Cell Lysate:

-

Harvest cultured cells and lyse them in a suitable lysis buffer (e.g., the binding buffer supplemented with protease and phosphatase inhibitors).

-

Centrifuge the lysate at high speed to pellet cellular debris and collect the clear supernatant.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).

-

-

Pull-Down:

-

Add a defined amount of cell lysate (typically 1-2 mg of total protein) to the IP5-coupled beads.

-

As a negative control, incubate a separate aliquot of the lysate with streptavidin beads that have not been coupled to biotinylated IP5.

-

Incubate the mixtures with gentle rotation for 2-4 hours or overnight at 4°C.

-

-

Washing:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads extensively (e.g., 5 times for 5 minutes each) with the binding buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound proteins from the beads. This can be achieved by:

-

Competitive elution: Incubating the beads with a high concentration of free, non-biotinylated IP5.

-

Denaturing elution: Resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE followed by silver staining or Coomassie blue staining to visualize the pulled-down proteins.

-

For protein identification, excise specific bands from the gel for analysis by mass spectrometry (e.g., LC-MS/MS).

-

Alternatively, analyze the entire eluate by shotgun proteomics.

-

If a specific interacting protein is suspected, perform Western blotting using an antibody against that protein.

-

Caption: Workflow for an inositol phosphate pull-down assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique used to measure the kinetics and affinity of molecular interactions in real-time.

Principle: One interacting molecule (the ligand, e.g., biotinylated IP5) is immobilized on a sensor chip surface. The other molecule (the analyte, e.g., a purified protein) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of reflected light. This change is proportional to the mass of analyte bound.

Detailed Methodology:

-

Ligand Preparation and Immobilization:

-

Prepare a solution of biotinylated IP5 in a suitable running buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

-

Use a streptavidin-coated sensor chip.

-

Inject the biotinylated IP5 solution over the sensor surface to allow for its capture by the immobilized streptavidin. Aim for a low immobilization density to avoid mass transport limitations.

-

A reference flow cell should be prepared in parallel, either left blank or with an immobilized non-relevant biotinylated molecule, to subtract non-specific binding and bulk refractive index changes.

-

-

Analyte Preparation:

-

Prepare a series of dilutions of the purified protein of interest in the running buffer. A typical concentration range might be from 0.1 to 10 times the expected Kd.

-

-

Interaction Analysis:

-

Inject the different concentrations of the protein analyte over both the ligand-immobilized and reference flow cells at a constant flow rate.

-

The "association phase" occurs during the injection, where the binding of the protein to the immobilized IP5 is monitored over time.

-

The "dissociation phase" begins after the injection ends, where the running buffer flows over the surface, and the dissociation of the protein from the IP5 is monitored.

-

-

Regeneration:

-

If the interaction is of high affinity, a regeneration step may be necessary to remove all bound protein from the sensor surface before the next injection. This typically involves a short pulse of a solution with a high or low pH or high salt concentration. The regeneration conditions must be optimized to ensure complete removal of the analyte without denaturing the immobilized ligand.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of response units vs. time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.

-

The corrected sensorgrams are then fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's software.

-

This fitting process yields the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat changes that occur upon the binding of two molecules. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).

Principle: A solution of one molecule (the ligand, e.g., IP5) is titrated into a solution of the other molecule (the macromolecule, e.g., a purified protein) in the sample cell of a calorimeter. The heat released or absorbed during the binding event is measured.

Detailed Methodology:

-

Sample Preparation:

-

Prepare solutions of the purified protein and IP5 in the same dialysis buffer to minimize heats of dilution. A typical protein concentration is in the range of 10-100 µM, and the IP5 concentration should be 10-20 times higher than the protein concentration.

-

Degas both solutions immediately before the experiment to prevent the formation of air bubbles in the calorimeter cells.

-

-

Experimental Setup:

-

Load the protein solution into the sample cell and the IP5 solution into the injection syringe.

-

Place the sample cell and a reference cell (containing only buffer) in the calorimeter, and allow the system to equilibrate to the desired temperature.

-

-

Titration:

-

Perform a series of small, sequential injections of the IP5 solution into the protein solution while stirring.

-

The heat change associated with each injection is measured as a peak in the raw data.

-

-

Control Experiments:

-

To account for the heat of dilution of the ligand, perform a control experiment by titrating the IP5 solution into the buffer alone.

-

-

Data Analysis:

-

The area under each peak in the raw data is integrated to determine the heat change for that injection.

-

These heat changes are then corrected for the heat of dilution and plotted against the molar ratio of IP5 to protein.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., a single-site binding model) using the instrument's software.

-

The fitting process directly yields the binding affinity (as the association constant, Ka, from which Kd = 1/Ka is calculated), the stoichiometry of the interaction (n), and the enthalpy of binding (ΔH). The change in entropy (ΔS) can be calculated from the Gibbs free energy equation (ΔG = -RTlnKa = ΔH - TΔS).

-

Conclusion

This compound is a multifaceted signaling molecule with a growing list of identified protein interaction partners. Its ability to modulate the function of proteins containing PH domains, as well as its interactions with key players in chromatin remodeling and RNA processing, positions IP5 as a critical node in cellular regulation. The quantitative analysis of these interactions, though still an expanding field, reveals a complex landscape of isomer-specific binding that allows for the fine-tuning of various signaling pathways. The experimental protocols detailed in this guide provide a robust framework for researchers to further explore the IP5 interactome and elucidate its precise molecular functions. For drug development professionals, the proteins that bind IP5, and the enzymes that regulate its metabolism, represent promising targets for the development of novel therapeutics aimed at modulating the diverse cellular processes governed by this important inositol phosphate.

Inositol Pentakisphosphate in Yeast Metabolic Regulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the role of inositol pentakisphosphate (IP5) in the metabolic regulation of the model organism Saccharomyces cerevisiae. It covers the core aspects of IP5 metabolism, its function as a key signaling precursor, quantitative data on related inositol polyphosphates, and detailed experimental protocols for its study.

The Central Role of this compound in Yeast Signaling

This compound (IP5) is a key intermediate in the intricate network of inositol polyphosphate signaling in yeast. While not as abundant or as extensively studied as its downstream derivatives, inositol hexakisphosphate (IP6) and the inositol pyrophosphates (IP7 and IP8), IP5 serves as the essential precursor for their synthesis. These highly phosphorylated molecules are critical signaling messengers that regulate a wide array of cellular processes, most notably phosphate homeostasis and energy metabolism. Understanding the metabolism and function of IP5 is therefore fundamental to deciphering these complex regulatory networks.

Metabolism of this compound in Yeast

The intracellular levels of IP5 are tightly controlled through a series of phosphorylation and dephosphorylation reactions catalyzed by specific kinases and phosphatases.

Synthesis of this compound